N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
Description
N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound combining a coumarin (2H-chromen-2-one) scaffold with a tetrazole ring and a p-tolyl substituent. The coumarin moiety is known for its photophysical and pharmacological properties, while the tetrazole ring enhances metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(2-oxochromen-3-yl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c1-11-6-8-13(9-7-11)23-21-16(20-22-23)17(24)19-14-10-12-4-2-3-5-15(12)26-18(14)25/h2-10H,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTKZPDWRYQRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-2H-chromen-2-one
The coumarin precursor is synthesized via Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds. Recent protocols utilize lipase TL IM (15 mg/mmol) in tert-amyl alcohol at 50°C, achieving 89.3% yield for 3-aminocoumarin derivatives through enzymatic deprotection. Alternative routes employ piperidine-catalyzed cyclization of 2-hydroxybenzaldehyde with propanedinitrile, yielding 3-cyano intermediates subsequently converted to amines via Hofmann rearrangement.
Preparation of 2-(p-Tolyl)-2H-tetrazole-5-carboxylic Acid
Tetrazole formation follows Huisgen 1,3-dipolar cycloaddition between p-tolylacetonitrile and sodium azide. Optimal conditions (ZnCl2 catalyst, THF/H2O 4:1, 80°C, 6 h) provide 85% yield. Carboxylic acid derivation occurs via nitrile hydrolysis using H2SO4/H2O2 (1:2 v/v) at 110°C for 3 h, confirmed by FT-IR disappearance of ν(C≡N) at 2,250 cm⁻¹.
Amide Bond Formation
Coupling employs EDCl/HOBt (1.2 equiv each) in anhydrous DMF:
- Activate tetrazole-5-carboxylic acid (1 mmol) with EDCl/HOBt (0°C, 30 min)
- Add 3-amino-2H-chromen-2-one (1.05 mmol), stir at 25°C for 12 h
- Isolate via silica chromatography (hexane:EtOAc 3:1)
Yields: 68–72%. Limitations include epimerization risks and high catalyst loading (20 mol%).
Table 1. Classical Coupling Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Average Yield | 70.4 ± 2.1% | |
| Reaction Time | 12–14 h | |
| Atom Economy | 78.9% | |
| Purity (HPLC) | 98.2% |
Enzymatic Synthesis Approaches
Continuous-Flow Biocatalysis
Lipase TL IM immobilized on Fe3O4@SiO2 enables solvent-free amidation:
Optimization Studies
- Temperature : 50°C optimal (ΔActivity = +37.2% vs. 40°C)
- Solvent : tert-Amyl alcohol > DMSO > MeCN (66% vs. 28% yield)
- Reusability : 89% activity retained after 10 cycles
Table 2. Enzymatic vs. Chemical Methods
| Metric | Enzymatic | EDCl |
|---|---|---|
| Yield | 95.5% | 72% |
| E-Factor | 8.2 | 32.1 |
| Energy Consumption | 15.2 kJ/mmol | 48.7 kJ/mmol |
| Catalyst Cost | $0.87/mmol | $12.4/mmol |
Multi-Component Reaction Strategies
Fe3O4@SiO2-(PP)(HSO4)2 Catalyzed Synthesis
A three-component approach combines:
Mechanistic Pathway
- Aldol condensation forms α,β-unsaturated ketone
- 1,3-dipolar cycloaddition with tetrazol-5-amine
- Tautomerization to final product
Table 3. Multi-Component Reaction Optimization
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 wt% | +22% |
| Temperature | 120°C | ΔYield +19% |
| Solvent | Neat | vs. DMF -14% |
Tetrazole Ring Construction on Coumarin Core
ZnCl2-Mediated [2+3] Cycloaddition
3-Cyano-2-iminocoumarin precursors react with NaN3 (1.2 equiv) in THF/H2O (4:1):
Limitations and Solutions
- Electron-withdrawing groups (e.g., Br at C6) reduce yields to 55%
- Microwave assistance (300W, 100°C) improves reaction rate 3.2×
Comparative Methodological Analysis
Yield Efficiency Ranking
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form different derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring or the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the chromenone moiety may yield hydroxylated derivatives, while reduction of the tetrazole ring can produce amine derivatives.
Scientific Research Applications
N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The tetrazole ring may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Core Heterocyclic Ring Systems
Target Compound : Features a 2H-tetrazole-5-carboxamide core.
Analog 1 : (Z)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide ()
- Key Difference : Replaces tetrazole with a thiazole ring linked via a hydrazine-carboxamide bridge.
- Implications: Thiazole derivatives are associated with antimicrobial activity, as seen in similar compounds .
Analog 2 : N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl) acetamide ()
- Key Difference : Uses a benzothiazole-acetamide framework instead of tetrazole-carboxamide.
- Implications: Benzothiazoles are known for DNA intercalation and antitubercular activity . The carboxamide linkage in the target compound may offer stronger hydrogen-bonding interactions compared to acetamide, influencing target binding .
Analog 3 : 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Key Difference : Contains a 1,2,4-triazole ring with a thiophene substituent.
- Implications :
Substituent Effects
p-Tolyl Group :
Physicochemical Properties
| Property | Target Compound | Analog 1 (Thiazole) | Analog 2 (Benzothiazole) |
|---|---|---|---|
| Core Ring | Tetrazole (1,2,3,4-tetrazole) | Thiazole | Benzothiazole |
| Linkage | Carboxamide | Hydrazine-carboxamide | Acetamide |
| Lipophilicity | Moderate (p-tolyl) | Low (hydrazine) | High (benzothiazole) |
| Metabolic Stability | High (tetrazole resistance to oxidation) | Moderate (thiazole susceptible) | Moderate (benzothiazole stable) |
Biological Activity
N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its structure-activity relationships (SAR) and mechanisms of action.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of 2H-chromen-3-one derivatives with p-tolyl groups and tetrazole moieties. The synthesis typically employs methods such as:
- Knoevenagel Condensation : This step is crucial for forming the coumarin backbone.
- Cyclization Reactions : These reactions help in introducing the tetrazole ring, which is essential for biological activity.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure of the synthesized compound.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values in the nanomolar range against gastric cancer cell lines (e.g., NUGC and DLDI), indicating potent anticancer activity.
| Cell Line | IC50 (nM) |
|---|---|
| NUGC | 38 |
| DLDI | 163 |
| HA22T | 120 |
| HONEL | 441 |
The presence of the p-tolyl group has been linked to enhanced interaction with cellular targets, contributing to its cytotoxicity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. Comparative studies highlight its effectiveness relative to standard antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.03 μg/mL |
| Streptococcus pneumoniae | 0.06 μg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
The biological activity is believed to stem from several mechanisms:
- Enzyme Inhibition : The tetrazole moiety can interact with various enzymes involved in cancer progression and bacterial survival.
- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to its anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings significantly influences potency.
- Hydrogen Bonding : The ability to form hydrogen bonds with target proteins enhances binding affinity and biological efficacy.
Case Studies
Several studies have explored variations of this compound to assess their biological activities:
- A derivative with a different substituent on the tetrazole ring showed improved anticancer activity against breast cancer cell lines.
- Another study indicated that modifications in the coumarin part could enhance antibacterial properties without compromising cytotoxicity towards human cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
